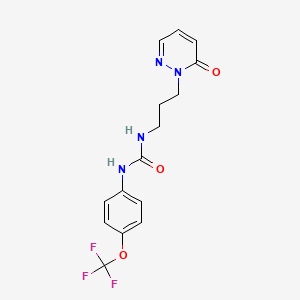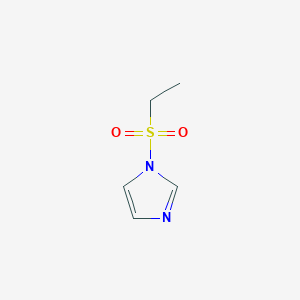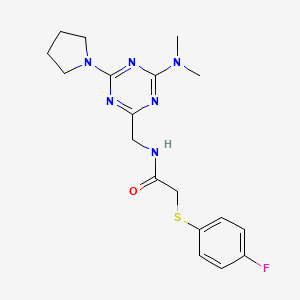
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess interesting biological properties.
Applications De Recherche Scientifique
Fluorine-18 Labeled Compounds for PET Imaging
Compounds with structural similarities to "3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide" have been explored for their potential as imaging agents. For example, fluorine-18 labeled 5-HT1A antagonists are developed for positron emission tomography (PET) imaging of the serotonin 1A receptor, which is crucial for studying psychiatric and neurologic diseases. Such compounds provide insights into the receptor distribution and serotonin levels in the brain, contributing to the diagnosis and understanding of disorders like Alzheimer's disease and depression (Lang et al., 1999).
Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds, including pyrazolones, pyrimidines, and others, is another area of application. These compounds are pivotal in pharmaceutical chemistry due to the unique properties that fluorine atoms confer on molecules, such as increased stability, lipophilicity, and bioactivity. The versatility of these synthetic approaches allows for the development of new therapeutic agents with potential applications in treating various diseases (Shi, Wang, & Schlosser, 1996).
Alzheimer's Disease Research
Fluorine-containing compounds structurally related to the queried compound have been used as selective imaging probes to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This research is vital for understanding the progression of Alzheimer's disease and developing targeted therapies. PET imaging with these compounds helps in visualizing receptor density changes, correlating them with cognitive impairments, and assessing treatment responses (Kepe et al., 2006).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds from structural analogs has been investigated for their anti-inflammatory and analgesic properties. These studies focus on the development of new therapeutic agents that can provide relief from inflammation and pain, contributing significantly to the treatment of conditions that involve chronic inflammation or acute pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Research into the antiviral activity of novel pyrimidine derivatives, including those related to "3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide," has shown significant results against various viral strains. This line of research is crucial for developing new antiviral drugs that can combat emerging viral infections and provide more effective treatment options for diseases such as influenza and hepatitis (Hebishy, Salama, & Elgemeie, 2020).
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-8-3-12(11-15(16)19)17(23)22-13-4-6-14(7-5-13)25-18-20-9-2-10-21-18/h2-3,8-11,13-14H,4-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXYLLNQSEBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
methanone](/img/structure/B2982218.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982223.png)
![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)
